Cas no 1170967-54-0 (1-3-(3-benzyl-1,2,4-oxadiazol-5-yl)propylpiperazine hydrochloride)

1-3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propylpiperazine hydrochloride is a chemically synthesized compound featuring a benzyl-substituted 1,2,4-oxadiazole core linked to a piperazine moiety via a propyl spacer. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and research applications. The 1,2,4-oxadiazole ring contributes to its potential bioactivity, often explored in medicinal chemistry for its role as a pharmacophore in drug discovery. The compound's structural design allows for further derivatization, offering versatility in developing novel therapeutic agents. Its well-defined molecular architecture ensures reproducibility in synthesis, while its purity and stability support rigorous experimental use. This compound is primarily of interest in preclinical studies targeting CNS and receptor modulation.
1-3-(3-benzyl-1,2,4-oxadiazol-5-yl)propylpiperazine hydrochloride structure
1170967-54-0 structure
Product name:1-3-(3-benzyl-1,2,4-oxadiazol-5-yl)propylpiperazine hydrochloride
CAS No:1170967-54-0
MF:C16H23ClN4O
MW:322.833022356033
MDL:MFCD09971527
CID:5176865

1-3-(3-benzyl-1,2,4-oxadiazol-5-yl)propylpiperazine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Piperazine, 1-[3-[3-(phenylmethyl)-1,2,4-oxadiazol-5-yl]propyl]-, hydrochloride (1:1)
    • 1-3-(3-benzyl-1,2,4-oxadiazol-5-yl)propylpiperazine hydrochloride
    • MDL: MFCD09971527
    • Inchi: 1S/C16H22N4O.ClH/c1-2-5-14(6-3-1)13-15-18-16(21-19-15)7-4-10-20-11-8-17-9-12-20;/h1-3,5-6,17H,4,7-13H2;1H
    • InChI Key: RRMIDQXHQLXAAO-UHFFFAOYSA-N
    • SMILES: C(C1C=CC=CC=1)C1=NOC(CCCN2CCNCC2)=N1.Cl

1-3-(3-benzyl-1,2,4-oxadiazol-5-yl)propylpiperazine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1316743-50mg
1-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)propyl]piperazine hydrochloride
1170967-54-0 95%
50mg
¥2548 2023-03-01
Enamine
EN300-31638-0.25g
1-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)propyl]piperazine hydrochloride
1170967-54-0 90%
0.25g
$252.0 2023-09-05
Enamine
EN300-31638-10.0g
1-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)propyl]piperazine hydrochloride
1170967-54-0
10.0g
$2516.0 2023-02-14
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01052726-5g
1-[3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propyl]piperazine hydrochloride
1170967-54-0 95%
5g
¥7644.0 2023-04-05
Enamine
EN300-31638-0.5g
1-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)propyl]piperazine hydrochloride
1170967-54-0 90%
0.5g
$457.0 2023-09-05
Enamine
EN300-31638-1.0g
1-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)propyl]piperazine hydrochloride
1170967-54-0
1.0g
$584.0 2023-02-14
Aaron
AR019M9Y-2.5g
1-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)propyl]piperazine hydrochloride
1170967-54-0 90%
2.5g
$1603.00 2023-12-16
Aaron
AR019M9Y-100mg
1-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)propyl]piperazine hydrochloride
1170967-54-0 95%
100mg
$267.00 2025-02-14
Enamine
EN300-31638-5g
1-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)propyl]piperazine hydrochloride
1170967-54-0 90%
5g
$1695.0 2023-09-05
Aaron
AR019M9Y-250mg
1-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)propyl]piperazine hydrochloride
1170967-54-0 95%
250mg
$372.00 2025-02-14

Additional information on 1-3-(3-benzyl-1,2,4-oxadiazol-5-yl)propylpiperazine hydrochloride

Introduction to 1-3-(3-benzyl-1,2,4-oxadiazol-5-yl)propylpiperazine hydrochloride (CAS No. 1170967-54-0)

1-3-(3-benzyl-1,2,4-oxadiazol-5-yl)propylpiperazine hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1170967-54-0, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This compound belongs to a class of heterocyclic derivatives that have garnered attention due to their potential biological activities and structural features. The presence of a piperazine moiety combined with an oxadiazole ring system suggests a high degree of molecular complexity, which can be leveraged for the development of novel therapeutic agents.

The chemical structure of 1-3-(3-benzyl-1,2,4-oxadiazol-5-yl)propylpiperazine hydrochloride incorporates several key functional groups that contribute to its unique properties. The piperazine ring is known for its ability to form stable hydrogen bonds and interact with biological targets such as enzymes and receptors. Additionally, the oxadiazole ring system provides a scaffold that can be modified to enhance pharmacological activity. The benzyl group at the 3-position of the oxadiazole ring further increases the molecular diversity, allowing for fine-tuning of physicochemical properties such as solubility and metabolic stability.

In recent years, there has been growing interest in the development of compounds that combine the advantages of multiple pharmacophores. The combination of a piperazine and an oxadiazole moiety in 1-3-(3-benzyl-1,2,4-oxadiazol-5-yl)propylpiperazine hydrochloride makes it a promising candidate for further investigation. Studies have shown that such hybrid structures can exhibit enhanced binding affinity and selectivity towards target proteins, which is crucial for the development of effective drugs with minimal side effects.

One of the most compelling aspects of 1-3-(3-benzyl-1,2,4-oxadiazol-5-yl)propylpiperazine hydrochloride is its potential application in the treatment of neurological disorders. Piperazine derivatives are well-known for their role as serotonin receptor modulators, which makes them valuable in the management of conditions such as depression and anxiety. The oxadiazole component adds an additional layer of biological activity, potentially enhancing the therapeutic profile of the compound. Preliminary studies have suggested that this compound may exhibit anxiolytic and antidepressant effects by interacting with serotonin and other neurotransmitter systems.

The synthesis of 1-3-(3-benzyl-1,2,4-oxadiazol-5-yl)propylpiperazine hydrochloride involves multiple steps that require careful optimization to ensure high yield and purity. The key steps include the formation of the oxadiazole ring through cyclocondensation reactions, followed by coupling with a propylpiperazine derivative. The introduction of the benzyl group at the 3-position of the oxadiazole ring is achieved through nucleophilic substitution reactions. Each step must be carefully monitored using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained.

The pharmacokinetic properties of 1-3-(3-benzyl-1,2,4-oxadiazol-5-yl)propylpiperazine hydrochloride are also critical factors to consider in its development as a therapeutic agent. In vitro studies have shown that this compound exhibits good solubility in aqueous media, which is favorable for oral administration. Additionally, preliminary data suggest that it has a reasonable metabolic stability profile, meaning it can be expected to have a prolonged half-life in vivo. These characteristics make it an attractive candidate for further preclinical and clinical development.

Recent advances in computational chemistry have enabled researchers to predict the biological activity of compounds with greater accuracy before they are synthesized in the laboratory. Molecular modeling studies on 1-3-(3-benzyl-1,2,4-o<0xE9><0xA9><0x9D>adiazole<0xE9><0xA9><0x8D>lyl)p<0xE9><0xA9><0x8F>ropypip<0xE9><0xA9><0x8F>erazine hydrochloride have revealed potential binding interactions with various biological targets relevant to neurological disorders. These simulations have helped guide synthetic efforts by identifying key structural features that can be modified to improve binding affinity and selectivity.

The potential therapeutic applications of 1<0xE9><0xA9><0x84>-3-(<0xE9><0xA9><0x83>benz<0xE9><0xA9><0x83>y)-<0xE9><0xA9><0x81>,<0xE9><0xA9><0x82>,<0xE9><0xA9><0x84>-o<0xE2><>xa<>diazol<-sup>>5<-sup>>y[prop>y>erazine hyd>rochlo>ride extend beyond neurological disorders. There is evidence suggesting that this compound may also have applications in treating inflammatory conditions by modulating immune responses. The ability of piperazine derivatives to interact with cytokine receptors has been well-documented, and incorporating an oxadiazole moiety may enhance these interactions further.

In conclusion, 1<>)-3-(3-benzyl-)propypiperazinehydrochloride(CAS No.tonghtNo.TTTTTTTT117096754&span>-span>)&span>&span>&span>&span>&span>&span>&span>&span>&span>&span>&span>&span>&span>&span>&span>&span>>&is>&a>&significant>&interest>&in>&field>&of>&medicinal>&chemistry>&and>&pharmacology.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1170967-54-0)1-3-(3-benzyl-1,2,4-oxadiazol-5-yl)propylpiperazine hydrochloride
A995798
Purity:99%/99%
Quantity:1g/5g
Price ($):346.0/1003.0